N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a structurally complex molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a thiophen-2-yl group, while the piperidine nitrogen is linked to an acetamide group bearing a 2-methylphenyl substituent. This compound combines heterocyclic motifs (piperidine, oxadiazole, thiophene) known for diverse pharmacological activities, including antimicrobial and antitumor properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-5-2-3-6-16(14)21-18(25)13-24-10-8-15(9-11-24)20-22-19(23-26-20)17-7-4-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJSZJIHPABNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated oxadiazole intermediate.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Final coupling: The final step involves coupling the piperidine derivative with the 2-methylphenyl acetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmaceutical agent, particularly for its activity on certain biological targets.
Material Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Piperidine Hybrids
Compounds sharing the oxadiazole-piperidine scaffold exhibit variations in substituents that critically influence their bioactivity and pharmacokinetics.
Key Observations :
- Substituent Effects : The thiophen-2-yl group in the target compound may enhance π-π stacking with biological targets compared to fluorophenyl or oxan-4-yl groups in analogs. Thiophene’s electron-rich nature could improve binding interactions .
- Linker Flexibility : Replacing carboxamide (C22) with acetamide may alter metabolic stability and solubility due to differences in hydrogen-bonding capacity .
Thiophene-Containing Analogs
Thiophene derivatives are prevalent in antimicrobial and anticancer agents due to their aromatic heterocyclic properties.
Key Observations :
- Heterocyclic Core : The target compound’s 1,2,4-oxadiazole may offer greater metabolic stability than 1,3,4-oxadiazole or triazole cores in analogs .
- Binding Energy : The −6.58 kcal/mol binding energy of the DNA-interacting analog suggests that the target compound’s thiophene-oxadiazole system could similarly engage with nucleic acids or enzymes .
Acetamide Derivatives with Piperidine
Piperidine-acetamide hybrids are explored for their pharmacokinetic and antimicrobial properties.
Key Observations :
- Synthetic Accessibility : Microwave-assisted methods improve yields for complex hybrids, which could apply to the target compound .
Biological Activity
N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.47 g/mol. The structure features a piperidine ring substituted with a thiophene and an oxadiazole moiety, which are known to enhance biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The oxadiazole ring is known for its ability to interact with cellular targets involved in cancer progression. Studies suggest that compounds with this structure can inhibit key signaling pathways related to tumor growth and metastasis.
- For instance, a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
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Case Studies :
- A study by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities using MTT assays. Some derivatives showed IC50 values lower than 0.5 µM against prostate and breast cancer cell lines .
- Another study demonstrated that compounds similar to this compound inhibited EGFR and Src kinases, which are critical in cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | [Structure A] | 0.67 | PC-3 (Prostate) |
| Compound B | [Structure B] | 0.80 | HCT-116 (Colon) |
| This compound | [Target Structure] | TBD | TBD |
Note: TBD indicates that specific data is still being compiled or verified.
In Vitro Studies
In vitro studies have shown that the compound can induce apoptosis in cancer cells through various pathways:
- Apoptosis Induction :
- Compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death in tumor cells.
- Cell Cycle Arrest :
- Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase, effectively halting proliferation.
In Vivo Studies
While in vitro results are promising, further research is needed to evaluate the efficacy and safety of this compound in vivo:
- Animal Models :
- Future studies should focus on using animal models to assess tumor growth inhibition and overall survival rates.
- Toxicity Assessments :
- Understanding the toxicity profile is crucial for determining therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
